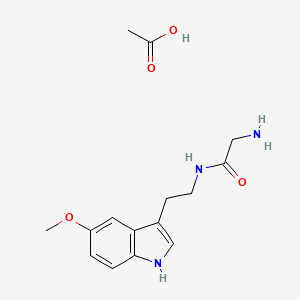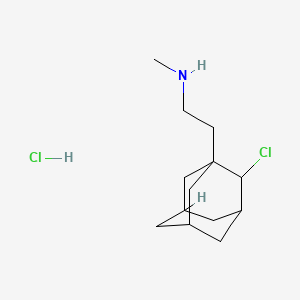
1-Adamantaneethylamine, 2-chloro-N-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Adamantaneethylamine, 2-chloro-N-methyl-, hydrochloride is a chemical compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Adamantaneethylamine, 2-chloro-N-methyl-, hydrochloride typically involves the reaction of adamantane derivatives with appropriate reagents. One common method includes the chlorination of 1-adamantaneethylamine followed by methylation. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-Adamantaneethylamine, 2-chloro-N-methyl-, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted adamantane derivatives, while oxidation and reduction can lead to different functionalized compounds .
Wissenschaftliche Forschungsanwendungen
1-Adamantaneethylamine, 2-chloro-N-methyl-, hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its antiviral properties, particularly against influenza viruses.
Industry: Utilized in the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action of 1-Adamantaneethylamine, 2-chloro-N-methyl-, hydrochloride involves its interaction with specific molecular targets. For instance, similar compounds like amantadine exert their effects by inhibiting viral replication. The compound may interact with viral proteins, preventing the virus from entering host cells and replicating .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amantadine: 1-aminoadamantane hydrochloride.
Rimantadine: 1-methyl-1-adamantane methylamine hydrochloride.
2-Chloro-N,N-dimethylethylamine hydrochloride: Another chlorinated amine derivative
Uniqueness
1-Adamantaneethylamine, 2-chloro-N-methyl-, hydrochloride is unique due to its specific structure, which combines the adamantane core with a chlorinated and methylated amine group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
52582-98-6 |
|---|---|
Molekularformel |
C13H23Cl2N |
Molekulargewicht |
264.23 g/mol |
IUPAC-Name |
2-(2-chloro-1-adamantyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C13H22ClN.ClH/c1-15-3-2-13-7-9-4-10(8-13)6-11(5-9)12(13)14;/h9-12,15H,2-8H2,1H3;1H |
InChI-Schlüssel |
BJVUKUWSDFUNPA-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC12CC3CC(C1)CC(C3)C2Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


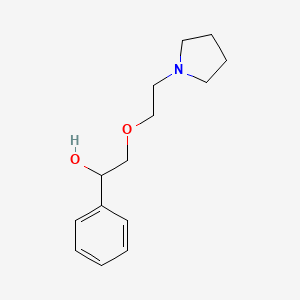
![4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid](/img/structure/B13758546.png)
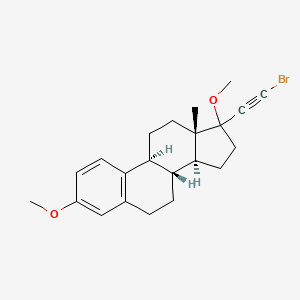
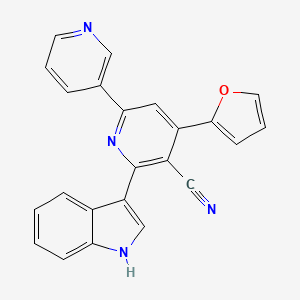
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13758567.png)
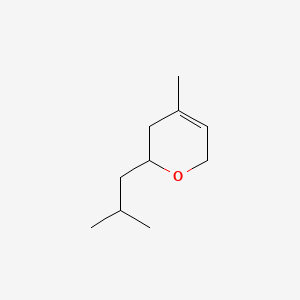
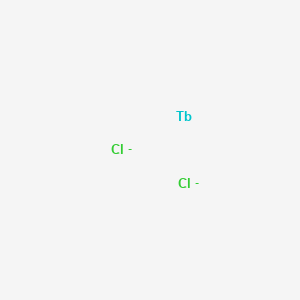
![5-[4-(3-hydroxypropyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonic acid](/img/structure/B13758580.png)
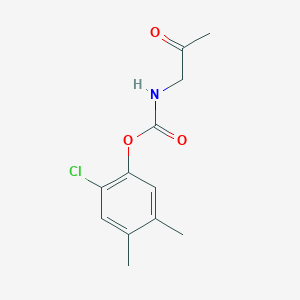
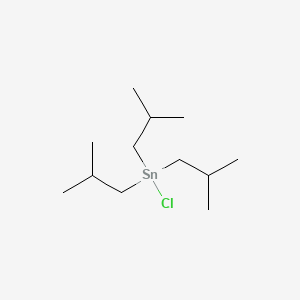
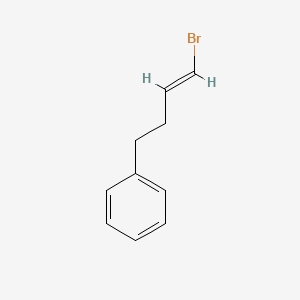
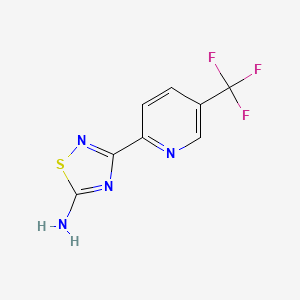
![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
